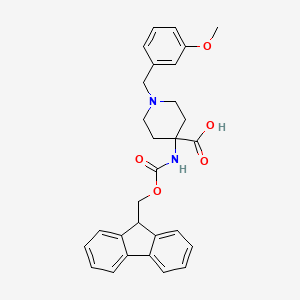

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine

Description

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine is a piperidine derivative functionalized with three key groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): A temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its base-labile deprotection under mild conditions (e.g., piperidine) .

- 3-Methoxybenzyl: A lipophilic aromatic substituent that may enhance membrane permeability or modulate target binding interactions.

- Carboxylic acid: Provides a reactive handle for further conjugation or salt formation, improving solubility in aqueous media.

This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing peptide derivatives, kinase inhibitors, and other bioactive molecules. Its structural design balances steric bulk, electronic effects, and synthetic versatility .

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5/c1-35-21-8-6-7-20(17-21)18-31-15-13-29(14-16-31,27(32)33)30-28(34)36-19-26-24-11-4-2-9-22(24)23-10-3-5-12-25(23)26/h2-12,17,26H,13-16,18-19H2,1H3,(H,30,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCPWWCXBJNODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Activation and Amino Acid Loading

The synthesis begins with Rink Amide MBHA resin (substitution: 0.72 mmol/g). Swelling in dichloromethane (DCM) or dimethylformamide (DMF) precedes coupling:

Deprotection and Sequential Coupling

Cleavage and Purification

-

Cleavage cocktail : 8% triisopropylsilane (TIPS) in trifluoroacetic acid (TFA) for 2 hours.

-

Precipitation : Ether-induced precipitation yields crude product, purified via reverse-phase HPLC (C8 column, 0.1% TFA/acetonitrile gradient).

Solution-Phase Synthesis Using Fmoc-OSu

Activation of 4-Amino-1-(3-Methoxybenzyl)Piperidine-4-Carboxylic Acid

Workup and Isolation

Fmoc Chloride-Mediated Protection

Direct Coupling in THF

-

Reagents : 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, Fmoc-Cl (1.5 eq), Na₂CO₃.

-

Workup : Acidification with HCl, extraction with EtOAc, and combiflash chromatography.

Side Reactions and Mitigation Strategies

Aspartimide Formation

Incomplete Fmoc Deprotection

Diketopiperazine (DKP) Formation

Comparative Analysis of Methods

Industrial-Scale Considerations

Cost-Efficiency

Automation

-

Peptide synthesizers : Enable parallel synthesis of derivatives (e.g., 65 examples in one study).

-

Process Analytical Technology (PAT) : In-line UV monitoring ensures real-time deprotection.

Emerging Innovations

Microwave-Assisted SPPS

Chemical Reactions Analysis

Types of Reactions

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Substitution Reactions:

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxybenzyl group and the piperidine ring.

Common Reagents and Conditions

Deprotection: Piperidine or 4-methylpiperidine in a suitable solvent such as dimethylformamide (DMF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Deprotected Amino Compound: Removal of the Fmoc group yields the free amino compound.

Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Oxidized and Reduced Products: Oxidation and reduction reactions yield corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine has a wide range of applications in scientific research:

Peptide Synthesis: Used as a building block in SPPS for the synthesis of peptides and proteins.

Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: Utilized in the conjugation of peptides to various biomolecules for research in biochemistry and molecular biology.

Material Science: Applied in the development of peptide-based materials and nanomaterials for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization or biological activity. The methoxybenzyl group and carboxyl group provide additional sites for chemical modification and interaction with other molecules.

Comparison with Similar Compounds

Variations in Protecting Groups

Key Insights :

Substituent Modifications on the Piperidine Ring

Key Insights :

Functional Group Comparisons

Key Insights :

Biological Activity

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine is a synthetic compound that has garnered attention in biochemical and pharmaceutical research, primarily due to its role in peptide synthesis and potential therapeutic applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely employed in solid-phase peptide synthesis, and a methoxybenzyl moiety that enhances its chemical stability and reactivity.

The structure of 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine can be represented as follows:

This molecular formula indicates the presence of two nitrogen atoms, which are essential for its biological activity, particularly in interactions with biological macromolecules.

The mechanism of action for this compound primarily revolves around its function as a protective group in peptide synthesis. The Fmoc group protects the amino functionality during synthetic procedures, allowing for selective reactions without unwanted side reactions. The methoxybenzyl group contributes to the compound's stability, facilitating its use in various chemical transformations.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, small cationic peptides that include piperidine structures have been shown to effectively kill both Gram-negative and Gram-positive bacteria. These peptides operate by disrupting bacterial membranes, leading to cell lysis and death. The specific antimicrobial activity of 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine has yet to be fully characterized, but its structural similarities suggest potential efficacy against microbial pathogens .

Immunomodulatory Effects

Research has demonstrated that certain piperidine derivatives can modulate immune responses. For example, studies have shown that these compounds can induce the release of cytokines such as IL-8 and MCP-1 from human peripheral blood mononuclear cells (PBMCs). This immunomodulatory effect may provide therapeutic avenues for conditions involving immune dysregulation .

Study on Antimicrobial Properties

In a study investigating the antimicrobial effects of piperidine derivatives, researchers found that compounds structurally related to 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine exhibited potent activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

| Compound Name | Activity Against Gram-Negative | Activity Against Gram-Positive |

|---|---|---|

| Compound A | Yes | Yes |

| 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine | TBD | TBD |

Study on Immunomodulation

Another investigation focused on the immunomodulatory effects of piperidine derivatives. In vitro experiments demonstrated that treatment with these compounds led to a significant increase in cytokine production from PBMCs, suggesting their potential use in therapeutic strategies for inflammatory diseases.

| Treatment Group | IL-8 Release (pg/mL) | MCP-1 Release (pg/mL) |

|---|---|---|

| Control | 50 | 30 |

| Piperidine Derivative | 150 | 100 |

Q & A

Q. Key Methodological Steps :

Deprotection : Treat with 20% piperidine in DMF to remove Fmoc.

Activation : Use HOBt/EDCI in anhydrous DMF or DCM (1:1) for 1–2 hours.

Coupling : Add the activated derivative to the growing peptide-resin under argon.

Wash/Cycle : Repeat deprotection and coupling steps until sequence completion .

How is the structural integrity of 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine validated?

Basic Question

Routine analytical techniques include:

- HPLC : Reverse-phase C18 columns (e.g., 90% MeCN/0.1% TFA) to assess purity (>95%).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ at m/z 466.5) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substitution patterns (e.g., 3-methoxybenzyl protons at δ 6.8–7.3 ppm, Fmoc aromatic signals at δ 7.2–7.8 ppm) .

Q. Methodological Workflow :

Derivatization : Couple the carboxylate to sulfonamide or acyl hydrazide scaffolds.

Screening : Use fluorescence polarization or SPR to assess binding.

Optimization : Modify the 3-MOB substituent for improved selectivity (e.g., 4-fluoro vs. 4-methoxy) .

What are the stability considerations for long-term storage of this compound?

Basic Question

Stability is compromised by:

- Moisture : Hydrolysis of the Fmoc group (t₁/₂ < 1 week at 40% humidity).

- Light : UV-induced cleavage of the 3-MOB ether.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.